![molecular formula C20H13ClN2OS B6524377 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide CAS No. 420831-95-4](/img/structure/B6524377.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

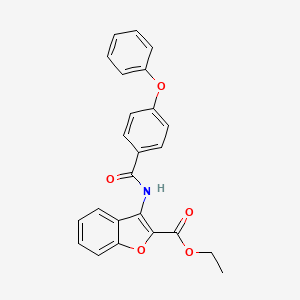

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide” is a chemical compound . It is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of “this compound” was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide is used in a variety of scientific research applications. It is used in the synthesis of various aromatic heterocyclic compounds, including quinazolinones and thiazoles. It is also used in the synthesis of a variety of pharmaceuticals, such as antimalarials and antivirals. Furthermore, this compound is used in the synthesis of various organic dyes, as well as in the synthesis of various organic pigments.

Wirkmechanismus

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide, also known as Oprea1_798194 or F0725-0455, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against Mycobacterium tuberculosis . The primary target of these compounds is likely the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to cell death .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body . They are metabolized primarily through sulphation , and both the parent compound and its metabolites are likely excreted via the biliary route

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting DprE1 and disrupting cell wall biosynthesis, the compound weakens the bacterium’s cell wall, leading to cell lysis and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its absorption, distribution, metabolism, or excretion, thereby altering its efficacy Additionally, factors such as pH and temperature could potentially affect the compound’s stability

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Furthermore, it is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, it has a low solubility in water, making it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Zukünftige Richtungen

There are a variety of potential future directions for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide research. One potential direction is the development of new synthetic methods for the synthesis of this compound-containing compounds. Additionally, further research into the mechanism of action of this compound could lead to the development of novel therapeutic agents. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases and disorders. Finally, further research into the advantages and limitations of this compound could lead to the development of new methods for its use in laboratory experiments.

Synthesemethoden

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide can be synthesized using a variety of methods. One method involves the condensation of 2-chlorobenzamide with 1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of anhydrous sodium acetate and acetic anhydride, and the product is then purified by recrystallization. Another method involves the reaction of 2-chlorobenzamide with 1,3-benzothiazol-2-yl bromide, followed by recrystallization.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHYSNGHHHFQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)

![N-[(4-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524353.png)

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)